N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that features a unique combination of triazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazonoyl halides and alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting the triazole intermediate with appropriate reagents under controlled conditions.
Final Coupling: The final step involves coupling the triazole and pyrimidine rings to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, automated reaction systems, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N~2~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced triazole and pyrimidine derivatives.
Substitution: Formation of substituted triazole and pyrimidine derivatives.
Scientific Research Applications
N~2~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: It is evaluated for its effectiveness as an agricultural bactericide and fungicide.
Materials Science: The compound is explored for its use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N2-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N~2~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds:
1,2,4-Triazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinazolin-4-one Derivatives: These compounds also contain heterocyclic rings and are studied for their antimicrobial and anticancer properties.
List of Similar Compounds
Properties
Molecular Formula |
C15H11FN8O |
---|---|
Molecular Weight |
338.30 g/mol |
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H11FN8O/c16-11-4-1-3-10(7-11)8-23-9-18-14(22-23)20-13(25)12-19-15-17-5-2-6-24(15)21-12/h1-7,9H,8H2,(H,20,22,25) |
InChI Key |
LRPOMKNOCBMJLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC(=N2)NC(=O)C3=NN4C=CC=NC4=N3 |
Origin of Product |
United States |
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